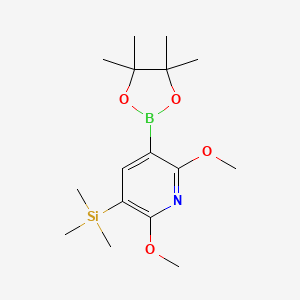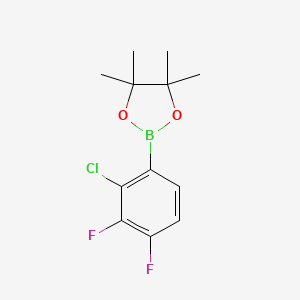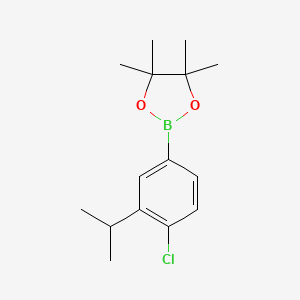
2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
描述
2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique structure allows it to act as a versatile reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-isopropylphenylboronic acid with a suitable reagent under controlled conditions. One common method is the reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance efficiency and scalability. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.
化学反应分析
Types of Reactions: 2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is known to undergo several types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form various oxidized derivatives, which can be useful in further synthetic applications.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, base (e.g., potassium acetate), and solvents such as toluene or water.
Oxidation: Common oxidizing agents include hydrogen peroxide or metal-based oxidants.
Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols, and solvents like DMF or DMSO.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or styrenes.
Oxidation: Various oxidized derivatives, including phenols or quinones.
Substitution Reactions: Amides, esters, or thioethers.
科学研究应用
2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and materials.
Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, for research purposes.
Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic devices.
作用机制
The mechanism by which 2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then reacts with an aryl or vinyl halide to form the desired biaryl or styrene product. The molecular targets and pathways involved are primarily related to the formation of carbon-carbon bonds.
相似化合物的比较
2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, such as the presence of the isopropyl group and the tetramethyl-1,3,2-dioxaborolane moiety. Similar compounds include other boronic acids and their derivatives, such as phenylboronic acid and 3-formylphenylboronic acid. These compounds share the ability to participate in cross-coupling reactions but differ in their reactivity and applications based on their substituents and functional groups.
属性
IUPAC Name |
2-(4-chloro-3-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClO2/c1-10(2)12-9-11(7-8-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOKHZHJURWXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137475 | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-chloro-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-69-9 | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-chloro-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-chloro-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


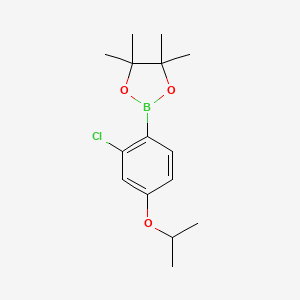
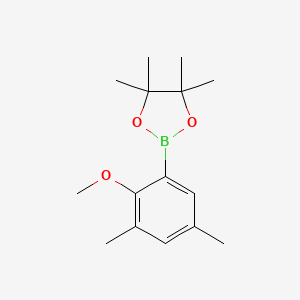
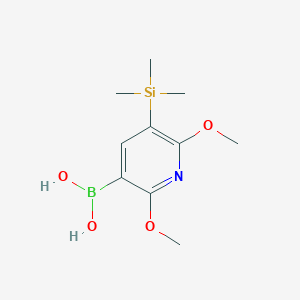
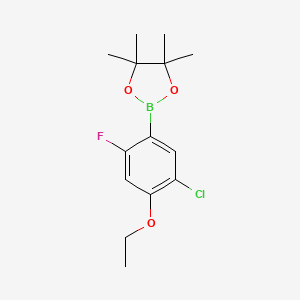
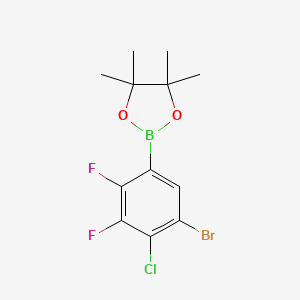
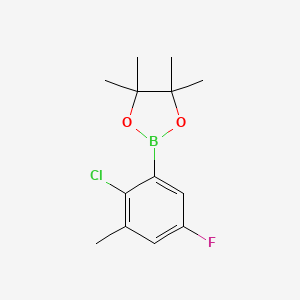
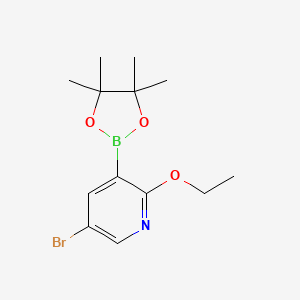
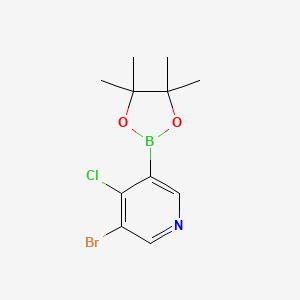
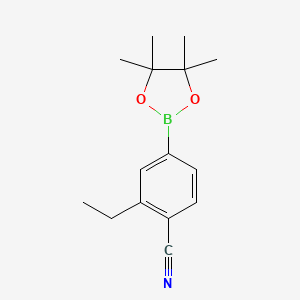
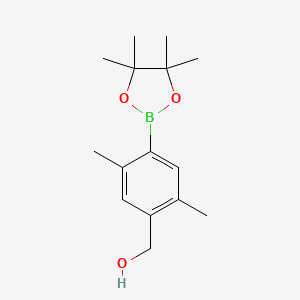
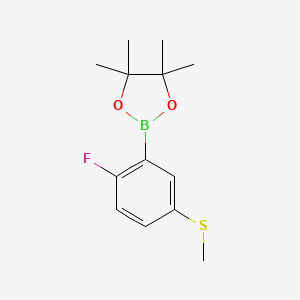
![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6304476.png)
